Fluo-3FF AM
Description
Fluo-3FF AM is a cell-permeant fluorescent calcium indicator widely used in live-cell imaging to monitor intracellular calcium (Ca²⁺) dynamics. As an acetoxymethyl (AM) ester derivative, it passively diffuses into cells, where intracellular esterases cleave the AM moiety, trapping the fluorescent probe inside. The fluorinated structure of this compound enhances its photostability and reduces nonspecific binding, making it suitable for prolonged imaging sessions .
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H46Cl2F2N2O23/c1-26(57)69-21-74-42-16-41-33(14-35(42)52)48(32-13-34(51)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-36(53)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBPPQDKRLSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46Cl2F2N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fluo-3FF AM is a fluorescent calcium indicator widely used in biological research to measure intracellular calcium levels. This compound is particularly valued for its ability to provide real-time imaging of calcium dynamics in living cells, making it an essential tool in cell biology, pharmacology, and physiology.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 348079-13-0 |
| Molecular Weight | 1151.80 g/mol |
| Molecular Formula | C₅₀H₄₆Cl₂F₂N₂O₂₃ |
| Absorption/Emission | 462 nm / 526 nm |
| Kd (Calcium Affinity) | 42 μM |
| Photostability | Relatively high |
This compound exhibits low affinity for calcium ions, which allows it to be utilized in various experimental settings where high concentrations of calcium are present. Its photostability enables prolonged imaging without significant signal degradation.
Upon entering cells, this compound is hydrolyzed by intracellular esterases to release the active form, Fluo-3FF. This form binds to calcium ions, resulting in a significant increase in fluorescence intensity, which can be quantitatively measured using fluorescence microscopy or flow cytometry.
Applications in Research
This compound is primarily used for:
- Calcium Imaging : Monitoring intracellular calcium levels in real-time during various physiological processes.
- Pharmacological Studies : Assessing the effects of drugs on calcium signaling pathways.
- Cellular Physiology : Investigating calcium dynamics in response to stimuli such as hormones or neurotransmitters.
Case Studies
-
Calcium Dynamics in Smooth Muscle Cells :
A study utilized this compound to visualize intracellular calcium stores within isolated smooth muscle cells (SMCs). The researchers found that muscarinic receptor activation led to a rapid increase in [Ca²⁺]i, demonstrating the compound's effectiveness in monitoring dynamic changes in calcium levels during cellular signaling events . -
Sarcoplasmic Reticulum and Calcium Signaling :
Another investigation employed this compound to simultaneously measure changes in sarcoplasmic reticulum (SR) and cytosolic [Ca²⁺]. The results indicated that ATP application caused a significant rise in cytosolic calcium while affecting SR calcium levels, showcasing the compound's utility in studying complex calcium signaling mechanisms .
Comparative Analysis with Other Indicators
This compound is often compared with other fluorescent indicators like Fluo-4 AM and Fura-2. The following table summarizes key differences:
| Indicator | Calcium Affinity (Kd) | Emission Peak (nm) | Photostability | Use Cases |
|---|---|---|---|---|
| This compound | 42 μM | 526 | High | General calcium imaging |
| Fluo-4 AM | ~400 nM | 516 | Moderate | High-throughput assays |
| Fura-2 | ~200 nM | 510 (excitation) | Low | Ratiometric measurements |
Scientific Research Applications
Calcium Imaging in Live Cells
Fluo-3FF AM is primarily utilized for measuring intracellular calcium levels in various cell types. It allows researchers to visualize calcium fluxes in real-time during physiological and pathological processes. This capability is crucial for understanding cellular signaling pathways, especially those involving G-protein coupled receptors (GPCRs) and ion channels.
Key Studies:
- Calcium Dynamics in Neurons: Researchers have employed this compound to study calcium signaling in neurons, revealing insights into synaptic transmission and plasticity .
- Cardiomyocyte Function: In cardiac research, this compound has been used to monitor calcium transients during contraction and relaxation phases, contributing to the understanding of cardiac physiology and pathologies such as arrhythmias .
Drug Discovery and Development
This compound plays a significant role in high-throughput screening assays for drug discovery. Its ability to provide real-time measurements of calcium mobilization facilitates the identification of potential drug candidates that modulate calcium signaling pathways.
Applications:
- GPCR Agonist Screening: The compound is used to assess the activation of GPCRs by potential agonists, aiding in the development of new therapeutics .
- Toxicology Studies: this compound assists in evaluating the cytotoxic effects of compounds on cellular calcium homeostasis, providing critical data for safety assessments .
Case Study: Calcium Imaging in Osteoblasts
A study investigated the effects of temperature on the loading efficiency of this compound in osteoblasts. The results indicated that loading cells at lower temperatures (4 °C) followed by de-esterification at room temperature significantly increased fluorescence intensity in the nucleus compared to cytoplasmic levels. This finding suggests that optimized loading conditions can enhance imaging quality for cellular studies .
Case Study: Drug Screening Using this compound
In a high-throughput screening assay, researchers used this compound to evaluate the effects of various compounds on calcium signaling in CHO-K1 cells. The study successfully identified several novel compounds that modulated intracellular calcium levels, demonstrating the utility of this compound in pharmacological research .
Comparison with Similar Compounds
Limitations and Considerations
- Cost: Fluorinated probes like this compound are typically more expensive than non-fluorinated alternatives (e.g., Fura-2 AM).
- Calcium Buffering : Higher Kd may underestimate rapid Ca²⁺ spikes, necessitating complementary use with low-affinity probes for comprehensive analysis.
Q & A
Q. What are the optimal loading protocols for Fluo-3FF AM in live-cell calcium imaging experiments?
this compound requires precise loading conditions due to its acetoxymethyl (AM) ester formulation. A standard protocol involves dissolving the dye in DMSO with 20% Pluronic F-127 to enhance solubility, followed by dilution in a physiological buffer (e.g., HBSS). Cells are typically incubated at 37°C for 30–60 minutes, with post-incubation washes to remove extracellular dye. Calibration using calcium ionophores (e.g., ionomycin) and EGTA buffers is critical to establish dynamic range . Researchers should validate loading efficiency via fluorescence microscopy and adjust incubation times based on cell permeability (e.g., neuronal vs. epithelial cells).
Q. How does this compound’s dissociation constant (Kd) compare to other calcium indicators, and what implications does this have for experimental design?
this compound has a higher Kd (~10 µM) compared to Fluo-4 (Kd ~345 nM), making it suitable for detecting elevated calcium concentrations (e.g., during sustained signaling or pathological hypercalcemia). When designing experiments, researchers must match the dye’s dynamic range to expected calcium levels. For example, in models of calcium overload (e.g., ischemia-reperfusion injury), this compound avoids signal saturation, whereas lower-affinity dyes like Fura-2 may be preferable for subtle fluctuations .
Q. What controls are essential to validate this compound specificity in complex biological systems?
Q. How can researchers resolve discrepancies in this compound data when comparing cytosolic vs. organellar calcium dynamics?
Compartmentalized calcium pools (e.g., endoplasmic reticulum, mitochondria) may exhibit divergent dye behaviors due to variations in esterase activity or pH. To address this:
Q. What methodological strategies mitigate this compound’s susceptibility to photobleaching in long-term imaging studies?
Advanced approaches include:
- Two-photon microscopy : Reduces phototoxicity and extends dye stability.
- Alternating excitation/emission filters : Minimizes continuous light exposure.
- Mathematical correction : Use algorithms (e.g., exponential decay modeling) to compensate for bleaching artifacts. Parallel experiments with photostable dyes (e.g., Cal-520) can benchmark correction efficacy .
Q. How do researchers reconcile conflicting results when this compound indicates calcium overload, but electrophysiological data shows no corresponding membrane depolarization?
This contradiction may arise from dye compartmentalization or non-canonical calcium buffering. Steps to resolve:
- Spatiotemporal analysis : Use high-speed imaging to correlate calcium transients with electrophysiological recordings.
- Calmodulin inhibition : Test if downstream signaling (e.g., calmodulin antagonists) aligns with dye signals.
- Genetically encoded indicators : Validate with GCaMP6f-expressing cell lines to rule out dye-specific artifacts .
Methodological Frameworks for Data Interpretation
- PICO Framework : Structure questions around Population (cell type), Intervention (calcium perturbation), Comparison (alternative dyes), and Outcome (signal fidelity) .
- FINER Criteria : Ensure questions are Feasible (e.g., dye availability), Interesting (novel calcium signaling pathways), Novel (untested disease models), Ethical (minimal cell toxicity), and Relevant (translational implications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
